Cefodizime is classified as a β-lactam antibiotic, specifically within the cephalosporin class. It is derived from the natural product cephalosporin C and has been modified to enhance its antibacterial properties. The compound's IUPAC name is (6R,7R)-3-((2-amino-4-thiazolyl)methyl)-7-[[(2-carboxyethyl)thio]methyl]ceph-3-em-4-carboxylic acid, and it has a molecular formula of with a molar mass of approximately 584.66 g/mol .
The synthesis of cefodizime involves several steps, typically starting from cephalosporin C or other related precursors. A notable method includes the use of continuous-flow processes which enhance efficiency and yield. In one such process, the reaction conditions were optimized to maintain lower temperatures (around -10 °C) while achieving high yields (up to 80%) in shorter reaction times compared to traditional batch processes .
The synthesis can also involve acylation reactions where specific acyl groups are introduced to modify the antibiotic's properties. The use of enzymes in these reactions has been explored to facilitate more selective transformations, allowing for better yields and reduced byproducts .
Cefodizime features a complex molecular structure characterized by a β-lactam ring fused with a thiazole moiety. The presence of various functional groups, including carboxylic acids and thioether linkages, contributes to its biological activity. The three-dimensional structure can be represented using SMILES notation: CC(=O)N1[C@H]2[C@@H](C(=O)O)[C@H](S(C(=O)O)C)[C@H]1N(C)[C@H]2S .
The arrangement of atoms in cefodizime allows it to effectively interact with bacterial enzymes, thus inhibiting cell wall synthesis.
The mechanism of action of cefodizime primarily involves binding to penicillin-binding proteins located on the bacterial cell membrane. This binding inhibits the transpeptidation process essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .
Research has indicated that cefodizime may also possess immunomodulatory effects, enhancing phagocyte and lymphocyte activity during infections caused by specific pathogens like Klebsiella pneumoniae . This dual action—direct antibacterial effect combined with immune system stimulation—may account for its efficacy in clinical settings.
Cefodizime exhibits several notable physical and chemical properties:
These properties make cefodizime suitable for parenteral administration.
Cefodizime is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it valuable against:
In addition to clinical applications, cefodizime's synthesis methods have been explored for potential industrial applications in antibiotic production processes due to their efficiency and reduced environmental impact .
Cefodizime exerts bactericidal activity through irreversible binding to essential penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell wall synthesis. It demonstrates high affinity for PBP 1A/1B (involved in cell elongation) and PBP 3 (essential for septation), with moderate binding to PBP 2 (responsible for cell shape maintenance). This multi-target inhibition disrupts cell wall integrity, leading to osmotic lysis and cell death [1] [7]. In Escherichia coli, 50% inhibitory concentrations (IC₅₀) for PBP 1B and PBP 3 are 0.1 µg/mL and 0.05 µg/mL, respectively, indicating potent inhibition comparable to other third-generation cephalosporins [1].
Binding efficiency varies significantly among Enterobacteriaceae. Klebsiella pneumoniae exhibits 2–4-fold higher PBP 3 affinity for cefodizime than Proteus mirabilis, correlating with lower clinical MIC values (0.25–1 µg/mL vs. 0.5–4 µg/mL) [1] [6]. This variation arises from structural differences in PBPs' transpeptidase domains, which influence drug access and binding stability. Kinetic studies reveal cefodizime’s association rate (kₐ) for PBP 3 in E. coli is 8.7 × 10³ M⁻¹s⁻¹, exceeding that of cefotaxime (5.2 × 10³ M⁻¹s⁻¹), contributing to enhanced bactericidal activity [1] [2].
Table 1: Cefodizime PBP Binding Affinity in Key Pathogens
| Bacterial Species | PBP 1A/1B IC₅₀ (µg/mL) | PBP 2 IC₅₀ (µg/mL) | PBP 3 IC₅₀ (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.10 | 2.50 | 0.05 |
| Klebsiella pneumoniae | 0.15 | 3.00 | 0.10 |
| Proteus mirabilis | 0.30 | 8.00 | 0.80 |
| Haemophilus influenzae | 0.05 | 1.20 | 0.02 |
Cefodizime demonstrates potent activity against Enterobacteriaceae, with MIC₉₀ values ≤1 µg/mL for E. coli, K. pneumoniae, Morganella morganii, Proteus vulgaris, and Salmonella spp. [1] [7]. Against Haemophilus influenzae (including β-lactamase-positive strains), MICs range from 0.03–0.12 µg/mL due to enhanced PBP 3 binding and cell wall penetration [7]. Neisseria gonorrhoeae and N. meningitidis exhibit exceptional susceptibility (MIC₉₀ ≤ 0.015 µg/mL), making cefodizime effective for single-dose gonorrhea therapy [1] [4]. Bactericidal kinetics show >99.9% killing of E. coli within 4–6 hours at 2× MIC concentrations [1].
Activity against Gram-positive bacteria is restricted. While Streptococcus pneumoniae (MIC₉₀: 0.5 µg/mL) and S. pyogenes (MIC₉₀: 0.12 µg/mL) remain susceptible, methicillin-resistant Staphylococcus aureus (MRSA) is uniformly resistant (MIC >64 µg/mL) due to expression of low-affinity PBP2a [7]. Similarly, Staphylococcus epidermidis exhibits high resistance rates (MIC₉₀ >32 µg/mL), limiting utility in device-related infections [1] [7].
Table 2: Cefodizime MIC Distribution for Key Pathogens
| Bacterial Species/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
|---|---|---|---|
| Escherichia coli (non-ESBL) | 0.12 | 0.50 | 98.2 |
| Klebsiella pneumoniae (non-ESBL) | 0.25 | 1.00 | 95.7 |
| Haemophilus influenzae | 0.03 | 0.12 | 100 |
| Neisseria gonorrhoeae | 0.008 | 0.015 | 100 |
| Streptococcus pneumoniae | 0.25 | 0.50 | 94.3 |
| MRSA | >64 | >64 | 0 |
| Staphylococcus epidermidis | 16 | >32 | 18.5 |
Cefodizime resists hydrolysis by common plasmid-encoded β-lactamases, including TEM-1, SHV-1, and OXY-1 enzymes. Kinetic parameters show a low turnover rate (kcat <0.01 s⁻¹) and high Michaelis constant (Km >500 µM) against TEM-1, indicating poor enzyme-substrate binding and minimal hydrolysis [1] [5]. This stability extends to Moraxella catarrhalis BRO-1 β-lactamase, with MIC shifts ≤2-fold against producer strains [7]. Resistance is attributed to the syn-configuration of the methoxyimino group at C7 and the aminothiazolyl side chain, sterically hindering β-lactamase access [1] [4].
Cefodizime is hydrolyzed by ESBLs, particularly CTX-M-type enzymes (e.g., CTX-M-15) and PER-1. MIC increases 32–128-fold in Enterobacteriaceae producing these enzymes [5] [7]. AmpC β-lactamases (e.g., CMY-2) confer high-level resistance (MIC >32 µg/mL), as does the carbapenemase OXA-48 [5]. Notably, inhibitor combinations (e.g., clavulanate) partially restore activity against TEM/SHV-derived ESBLs (MIC reduction 8–16-fold) but are ineffective against AmpC or metallo-β-lactamases [1].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5